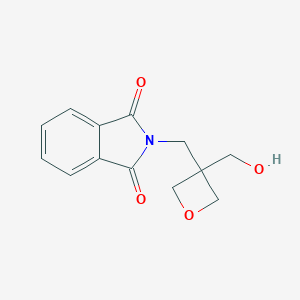

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione

Description

2-((3-(Hydroxymethyl)oxetan-3-yl)methyl)isoindoline-1,3-dione is a synthetic isoindoline-1,3-dione derivative characterized by a hydroxymethyl-substituted oxetane ring attached via a methylene linker. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces rigidity and ring strain, which can enhance metabolic stability and influence solubility compared to larger cyclic ethers like tetrahydrofuran (THF) .

Properties

IUPAC Name |

2-[[3-(hydroxymethyl)oxetan-3-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-6-13(7-18-8-13)5-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLLHBILOHPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN2C(=O)C3=CC=CC=C3C2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565428 | |

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156276-40-3 | |

| Record name | 2-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pre-Functionalization of Amines

Source details a photoredox-mediated C–H functionalization method to synthesize oxetanes from alcohols. Applying this to 3-(hydroxymethyl)oxetan-3-yl)methanol , the reaction involves:

-

Photoexcitation : 4CzIPN as a photocatalyst under blue LED light.

-

Hydrogen Atom Transfer (HAT) : Quinuclidinium radical cation abstracts a hydrogen, forming a nucleophilic radical.

-

Cyclization : Intramolecular nucleophilic attack forms the oxetane ring, followed by protonation and base-mediated closure.

This method achieves 72–85% yield under mild conditions (room temperature, 12–24 hours), making it suitable for heat-sensitive intermediates.

Post-Synthetic Modification

Patent describes epoxide ring-opening strategies to install oxetane groups. For example, reacting 2-((oxiran-2-yl)methyl)isoindoline-1,3-dione with hydroxymethylating agents (e.g., formaldehyde derivatives) in dichloromethane or toluene at 60–80°C yields the target compound.

Protection-Deprotection Sequences

The hydroxymethyl group on the oxetane requires protection during synthesis to prevent side reactions. Common strategies include:

Silyl Ether Protection

Using tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF) with imidazole as a base achieves >90% protection. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl group without degrading the oxetane.

Acetyl Protection

Acetylation with acetic anhydride in pyridine is a cost-effective alternative, though it requires stringent pH control during deprotection to avoid isoindoline ring hydrolysis.

Scalability and Industrial Adaptations

Batch Process Optimization

Large-scale synthesis (Patent):

-

Hydrolysis Step : Dimethyl 3-amino-4-hydroxyphthalate is hydrolyzed using 2M NaOH in 1:1 ethanol/water at 70°C for 4 hours.

-

Condensation : The resulting acid reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C for 8 hours, yielding 68–75% after crystallization.

Continuous Flow Chemistry

Recent advances (Source) enable photoredox steps in flow reactors, reducing reaction times to 1–2 hours and improving reproducibility.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Oxetane ring instability under acidic conditions | Use non-protic solvents (e.g., THF) and mild bases (K₂CO₃) |

| Low solubility of intermediates | Employ DMSO/water mixtures for crystallization |

| Byproduct formation during condensation | Optimize stoichiometry (1:1.05 amine/anhydride ratio) |

Chemical Reactions Analysis

Types of Reactions

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Substitution: Commonly involves nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

- Oxetane vs. The dihedral angle between the isoindoline core and oxetane in related compounds (e.g., 90° in THF analogs) may influence target binding .

- Amino Alcohol Side Chains: Derivatives in feature flexible hydroxypropyl-benzylamino groups, enabling diverse aryl interactions but lacking the rigidity of the oxetane. Their synthesis via epoxide intermediates yields 26–37%, lower than typical oxetane-based routes .

- Dioxopiperidine Derivatives: Compounds like Con1 incorporate a 2,6-dioxopiperidine ring, common in immunomodulatory drugs (e.g., lenalidomide). Their IC50 values (>200 µM) suggest weaker anticancer activity compared to urea-modified analogs .

- Heterocyclic Substituents : Oxadiazole () and triazolidine () derivatives introduce nitrogen-rich rings, which may alter electronic properties and bioactivity compared to the target’s hydroxymethyl-oxetane.

Biological Activity

2-((3-(Hydroxymethyl)oxetan-3-YL)methyl)isoindoline-1,3-dione is a complex organic compound with significant potential in biological research. This compound features an isoindoline core structure and has been investigated for its bioactive properties, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 245.25 g/mol. The compound contains a hydroxymethyl-substituted oxetane ring, contributing to its unique biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 156276-40-3 |

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 245.25 g/mol |

Research indicates that this compound primarily targets the human dopamine receptor D2 . The compound acts at the allosteric binding site of this receptor, influencing dopaminergic signaling pathways. This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases and psychiatric disorders.

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including:

- A2780 (human ovarian carcinoma)

- MCF-7 (human breast cancer cells)

These studies typically utilize assays such as the MTT assay to evaluate cell viability and proliferation rates. For instance, compounds structurally related to isoindoline derivatives have exhibited significant antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM against these cell lines .

Neuropharmacological Effects

In addition to its anticancer properties, this compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The modulation of dopaminergic pathways may help alleviate symptoms associated with these conditions.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various isoindoline derivatives on cancer cell lines, revealing that certain modifications to the core structure significantly enhance their activity .

- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinities of this compound to target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can optimize therapeutic efficacy .

Pharmacokinetics

In silico analyses suggest favorable pharmacokinetic properties for this compound, indicating good absorption and bioavailability when administered. However, further empirical studies are necessary to confirm these predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.